molecular formula C13H7ClF3NO3 B1426658 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid CAS No. 1338494-58-8

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid

Cat. No.: B1426658
CAS No.: 1338494-58-8
M. Wt: 317.65 g/mol
InChI Key: TYNTUKZQOFGSCE-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid is a chemical compound with the molecular formula C13H7ClF3NO3 . It is used in diverse scientific research due to its versatile nature, finding applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of chemical reagents like 2-Chloro-5-(trifluoromethyl)phenol . The chloride is transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinic acid molecule attached to a trifluoromethyl group and a chlorine atom . The average mass of the molecule is 317.648 Da .

Scientific Research Applications

Herbicidal Activity

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid and its derivatives have been explored for their potential herbicidal activities. For example, some N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, have shown excellent herbicidal activity against various weeds, such as bentgrass and duckweed (Chen Yu et al., 2021).

Analytical Methods

Analytical methods have been developed for quantitatively analyzing 2-[3-(Trifluoromethyl)phenoxy] nicotinic acid, using techniques such as UPLC (Ultra-Performance Liquid Chromatography). This demonstrates its relevance in chemical analysis and quality control (L. Ping, 2013).

Synthesis Methods

Research into efficient synthesis methods for 2-trifluoromethyl-nicotinic acid derivatives has been conducted. These compounds are key intermediates in manufacturing certain pharmaceuticals, such as COMT inhibitors (L. Kiss et al., 2008).

Industrial Applications

Nicotinic acid, from which this compound is derived, has significant industrial applications. It is essential for the production of vitamin PP, which is crucial for human and animal nutrition. The industrial production of nicotinic acid, especially through green chemistry approaches, is a subject of ongoing research (Dawid Lisicki et al., 2022).

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity (single exposure) may also occur, with the respiratory system being a potential target .

Properties

IUPAC Name

5-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-8-5-10(12(19)20)11(18-6-8)21-9-3-1-2-7(4-9)13(15,16)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNTUKZQOFGSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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